

A Technical Guide to 1-Phenylazetidin-3-amine: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Phenylazetidin-3-amine**

Cat. No.: **B1427409**

[Get Quote](#)

Abstract

The azetidine scaffold is a cornerstone in modern medicinal chemistry, valued for its ability to confer advantageous physicochemical properties upon bioactive molecules, such as enhanced metabolic stability, improved solubility, and a favorable three-dimensional topology for target engagement.[1][2][3] Among the vast array of azetidine building blocks, **1-Phenylazetidin-3-amine** has emerged as a critical intermediate for the synthesis of novel therapeutics. This guide provides an in-depth technical overview for researchers and drug development professionals on the commercial availability, synthesis, quality control, and safe handling of **1-Phenylazetidin-3-amine** and its derivatives.

Introduction: The Strategic Value of the 1-Phenylazetidin-3-amine Scaffold

The four-membered saturated nitrogen heterocycle of azetidine introduces a unique structural rigidity and sp^3 -rich character into molecular design.[2] This is a departure from the often flat, aromatic structures prevalent in many compound libraries. The 1-phenyl substituent provides a foundational aromatic moiety for further functionalization or for direct interaction with biological targets, while the 3-amino group serves as a versatile synthetic handle for amide bond formation, reductive amination, and other key chemical transformations.

The incorporation of the **1-Phenylazetidin-3-amine** core can significantly influence a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and

excretion (ADME) properties. Its derivatives have shown broad pharmacological potential, contributing to agents targeting central nervous system (CNS) disorders, infectious diseases, and oncology.[\[2\]](#)[\[3\]](#)

Below is the chemical structure of **1-Phenylazetidin-3-amine**, a foundational building block in pharmaceutical research.

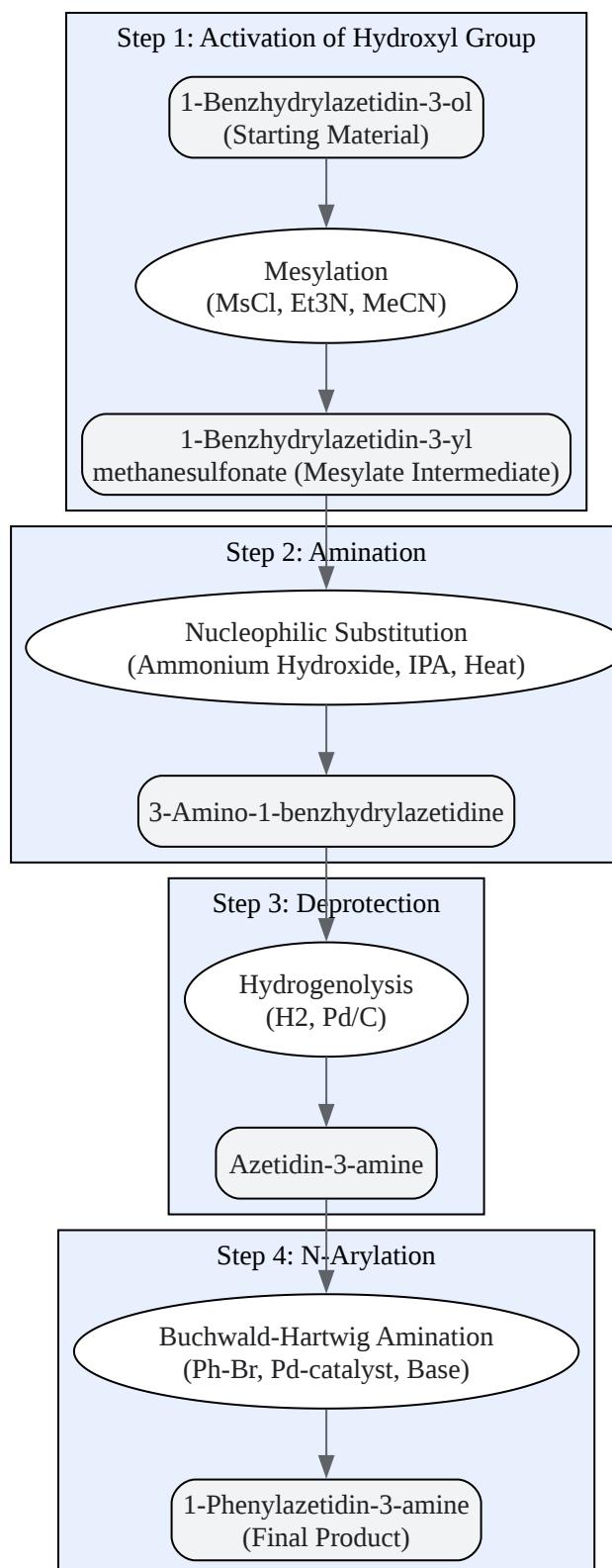
Caption: Chemical Structure of **1-Phenylazetidin-3-amine**.

Commercial Availability and Sourcing

1-Phenylazetidin-3-amine is available from several specialized chemical suppliers, typically for research and development purposes. It is crucial to source this building block from reputable vendors who provide comprehensive analytical data to ensure purity and batch-to-batch consistency. The compound is available as the free base and, more commonly, as a hydrochloride salt, which often exhibits greater stability and ease of handling.

Supplier	Product Name	CAS Number	Form	Typical Purity	Notes
BLD Pharm	1- Phenylazetidi n-3-amine	1895439-72- 1	Free Base	≥95%	Requires cold-chain transportation .
BLD Pharm	1- Phenylazetidi n-3-amine dihydrochlori de	2055841-16- 0	Dihydrochlori de Salt	≥95%	Provides NMR, HPLC, LC-MS, UPLC data. [4]
Various Suppliers	1- Phenylazetidi n-3-amine dihydrochlori de	2055841-16- 0	Dihydrochlori de Salt	95%	For professional research use only. [5]

Procurement Considerations:


- Form Selection: The dihydrochloride salt is generally more stable and less prone to oxidation than the free base. However, the free base may be required for specific reaction conditions where an acid scavenger is undesirable.
- Lead Times: As a specialized building block, lead times can vary. It is advisable to inquire about stock levels and delivery timelines well in advance of planned experiments.
- Regulatory Compliance: Ensure the supplier complies with all relevant regulations for the shipping and handling of chemical reagents. These products are intended for research use only and not for medical or consumer applications.[3][5]

Synthetic Pathways: An Overview

While numerous methods exist for the synthesis of substituted azetidines, a common and effective strategy for producing 3-aminoazetidine derivatives involves a multi-step sequence starting from a suitable precursor like 1-benzhydrylazetidin-3-one.[6] A plausible route to **1-Phenylazetidin-3-amine** can be adapted from established protocols. The key steps often involve the formation of an intermediate that can be converted to the amine, followed by N-debenzylation and subsequent N-arylation.

A more direct approach involves the nucleophilic substitution of a leaving group at the 3-position of a protected azetidine ring. For instance, a two-step process starting from commercially available 1-benzhydrylazetidin-3-ol involves mesylation followed by amination.[7]

The following workflow illustrates a generalized, efficient synthetic route.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **1-Phenylazetidin-3-amine**.

Experimental Causality:

- Step 1 (Mesylation): The hydroxyl group of the starting alcohol is a poor leaving group. Conversion to a mesylate provides an excellent leaving group for the subsequent nucleophilic substitution.[7]
- Step 2 (Amination): The use of ammonium hydroxide in a sealed reactor provides a high concentration of the nucleophile (ammonia), driving the reaction towards the desired 3-amino product.[7]
- Step 3 (Hydrogenolysis): The benzhydryl group is a common nitrogen protecting group that is readily cleaved under catalytic hydrogenation conditions, yielding the free secondary amine of the azetidine ring without compromising the strained ring system.[6]
- Step 4 (N-Arylation): Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly efficient methods for forming C-N bonds between an amine and an aryl halide, providing a reliable route to the final N-phenylated product.

Quality Control and Purity Analysis

Ensuring the purity of **1-Phenylazetidin-3-amine** is critical for its successful application in drug discovery, as impurities can lead to side reactions and complicate the interpretation of biological data. A multi-technique approach is recommended for comprehensive quality control.

Recommended Analytical Methods

Technique	Purpose	Key Parameters to Observe
¹ H NMR Spectroscopy	Structural confirmation and qualitative purity assessment.	Absence of significant impurity signals. Correct chemical shifts, integrations, and coupling constants consistent with the structure.
LC-MS	Purity determination and impurity identification.	A single major peak corresponding to the correct mass-to-charge ratio (m/z).
High-Performance Liquid Chromatography (HPLC)	Quantitative purity analysis.	Determination of purity by area percentage of the main peak relative to the total area of all peaks. [2]
Gas Chromatography (GC)	Analysis of volatile impurities.	Detection of residual solvents from the synthesis.

Detailed Protocol: HPLC Purity Determination

This protocol is adapted from standard methods for analyzing small amine compounds and serves as a validated starting point.[\[2\]](#)[\[8\]](#)

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient:
 - 0-2 min: 5% B
 - 2-15 min: 5% to 95% B
 - 15-18 min: 95% B

- 18-20 min: 95% to 5% B
- 20-25 min: 5% B
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (due to the phenyl chromophore).
- Injection Volume: 10 μ L.
- Sample Preparation: Dissolve 1 mg of **1-Phenylazetidin-3-amine** in 1 mL of a 50:50 mixture of Acetonitrile/Water.
- Purity Calculation: The purity is calculated based on the area percentage of the product peak.

Safe Handling and Storage

Proper handling and storage are essential to maintain the integrity of **1-Phenylazetidin-3-amine** and ensure laboratory safety.

Storage Conditions:

- Temperature: Store at 2-8°C.[6]
- Atmosphere: Keep in a dark place under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and degradation.[6]
- Container: Use tightly sealed containers to prevent moisture absorption.

Handling Procedures:

- Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.

- Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1]
- Spills: In case of a spill, contain the material with an inert absorbent (e.g., sand or vermiculite) and place it in a suitable, labeled container for waste disposal.[7]

Conclusion

1-Phenylazetidin-3-amine is a high-value building block that offers significant potential for innovation in drug discovery. Its unique structural features provide a powerful tool for medicinal chemists to optimize lead compounds and explore novel chemical space. By understanding the landscape of commercial suppliers, plausible synthetic routes, and robust analytical and handling protocols, researchers can confidently and effectively integrate this versatile scaffold into their research and development programs, accelerating the path toward new therapeutic agents.

References

- Bacque, E., Paris, J.-M., & Le Bitoux, S. (1995). Synthesis of 3-Amino 3-Phenyl Azetidine.
- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Published online ahead of print.
- Feula, A., et al. (2013). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Organic & Biomolecular Chemistry, 11(31), 5122-5133.
- Singh, G., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(77), 48825-48849.
- Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062.
- ResearchGate. (2008). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. Organic Process Research & Development, 12(5), 955-957.
- ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. How are amines used in medicine? - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- To cite this document: BenchChem. [A Technical Guide to 1-Phenylazetidin-3-amine: Sourcing, Synthesis, and Application]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1427409#commercial-availability-and-suppliers-of-1-phenylazetidin-3-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com